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Get Quote

In the landscape of modern organic synthesis, particularly within drug discovery and materials

science, the demand for versatile, bifunctional building blocks is paramount. These molecules

offer chemists pre-packaged, dual-functionality, enabling the streamlined construction of

complex architectures. 3-Bromopropyl 2,2-dimethylpropanoate, also known as 3-

bromopropyl pivalate, is an exemplary reagent in this class. Its structure marries a sterically

hindered and highly stable pivaloate ester with a reactive primary alkyl bromide.

This unique combination allows for its use as a robust linker molecule. The terminal bromine

serves as an excellent leaving group for nucleophilic substitution reactions, providing a

covalent attachment point to a substrate of interest. Simultaneously, the pivaloate ester can

function as a stable protecting group for a hydroxyl functionality or, in the context of medicinal

chemistry, act as a prodrug moiety. The bulky tert-butyl group of the pivaloate ester confers

significant steric protection, rendering the ester linkage highly resistant to premature chemical

or enzymatic hydrolysis.

This technical guide offers a comprehensive overview of 3-bromopropyl 2,2-
dimethylpropanoate, detailing its synthesis, physicochemical properties, core reactivity, and
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strategic applications for researchers, scientists, and drug development professionals.

Physicochemical & Spectroscopic Profile
The definitive characterization of 3-bromopropyl 2,2-dimethylpropanoate relies on a

combination of its physical properties and spectroscopic data. While experimental data for this

specific compound is not widely published, its properties can be reliably predicted based on its

constituent parts and data from closely related analogs like methyl 3-bromo-2,2-

dimethylpropanoate.[1][2]

Table 1: Physicochemical Properties of 3-Bromopropyl 2,2-dimethylpropanoate

Property
Value
(Predicted/Calculated)

Source

Molecular Formula C₈H₁₅BrO₂ -

Molecular Weight 223.11 g/mol -

IUPAC Name
3-bromopropyl 2,2-

dimethylpropanoate
-

Appearance Colorless to pale yellow liquid Analog Data

Boiling Point ~220-230 °C at 760 mmHg Analog Data

Density ~1.25 g/mL Analog Data

| Canonical SMILES| CC(C)(C)C(=O)OCCCBr | - |

Spectroscopic Elucidation
The structural identity of 3-bromopropyl 2,2-dimethylpropanoate is unequivocally confirmed

through spectroscopic analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is

expected to show four distinct signals, each corresponding to a unique proton environment in

the molecule. The lack of complex splitting for the pivaloate protons is a key identifier.

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
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Chemical Shift
(δ) ppm

Multiplicity Integration Assignment Rationale

~1.20 Singlet 9H -C(CH₃)₃

Nine
equivalent
protons of the
tert-butyl
group with no
adjacent
protons.

~2.15 Quintet 2H
-

OCH₂CH₂CH₂Br

Methylene group

coupled to two

adjacent

methylene

groups (triplet of

triplets,

appearing as a

quintet).

~3.45 Triplet 2H -CH₂CH₂Br

Methylene group

adjacent to the

electron-

withdrawing

bromine atom,

deshielded and

split by the

central CH₂.

| ~4.20 | Triplet | 2H | -OCH₂CH₂- | Methylene group adjacent to the ester oxygen,

deshielded and split by the central CH₂. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon NMR spectrum provides

further confirmation of the molecular framework, showing six unique carbon signals.

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
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Chemical Shift (δ) ppm Assignment Rationale

~27.2 -C(CH₃)₃
Equivalent methyl
carbons of the tert-butyl
group.

~30.1 -CH₂CH₂Br
Carbon bearing the bromine

atom.

~31.5 -OCH₂CH₂CH₂Br
Central carbon of the propyl

chain.

~38.8 -C(CH₃)₃
Quaternary carbon of the tert-

butyl group.

~62.5 -OCH₂CH₂-
Carbon attached to the ester

oxygen.

| ~178.0 | C=O | Carbonyl carbon of the pivaloate ester. |

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band

characteristic of the ester carbonyl group.

Table 4: Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Description

2970-2870 C-H
Stretching vibrations of
the alkyl groups.

~1730 C=O
Strong, sharp absorption from

the ester carbonyl.[3]

~1150 C-O
Strong stretching vibration of

the ester C-O bond.

| ~650 | C-Br | Stretching vibration of the carbon-bromine bond. |

Mass Spectrometry (MS): Electron ionization mass spectrometry would show a characteristic

molecular ion peak pattern due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in a ~1:1
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ratio).

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/z Value Fragment Description

222 / 224 [M]⁺

Molecular ion peak,
showing the isotopic
pattern of one bromine
atom.

143 [M - Br]⁺ Loss of a bromine radical.

121 / 123 [CH₂CH₂CH₂Br]⁺ Bromopropyl cation.

85 [(CH₃)₃C-CO]⁺

Pivaloyl cation, a very

common and often base peak

for pivaloate esters.

| 57 | [(CH₃)₃C]⁺ | tert-Butyl cation. |

Synthesis and Mechanistic Considerations
The most direct and efficient synthesis of 3-bromopropyl 2,2-dimethylpropanoate is

achieved through the esterification of 3-bromo-1-propanol with a reactive pivalic acid derivative,

most commonly pivaloyl chloride.[4] The high reactivity of the acid chloride allows the reaction

to proceed under mild conditions.

Causality in Protocol Design: The Role of Catalyst and
Base
While the reaction can proceed without a catalyst, its efficiency is dramatically improved by the

addition of a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP).[4]

Catalytic Action: DMAP reacts with the highly electrophilic pivaloyl chloride to form a reactive

N-acylpyridinium intermediate. This intermediate is significantly more reactive towards the

alcohol nucleophile than pivaloyl chloride itself, accelerating the rate of esterification.
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Base Requirement: The reaction generates hydrochloric acid (HCl) as a byproduct. A

stoichiometric amount of a non-nucleophilic base, typically pyridine or triethylamine, is

required to neutralize the HCl. This prevents the acid-catalyzed side reactions and ensures

the reaction proceeds to completion. Pyridine can also serve as a nucleophilic catalyst,

though it is less effective than DMAP.[4]

Catalyst Activation

Ester Formation

Neutralization

Pivaloyl Chloride

N-Acylpyridinium
Intermediate

 + DMAP

DMAP (Catalyst)

3-Bromo-1-propanol Tetrahedral
Intermediate

Pyridine (Base) Pyridine-HCl Salt + HCl (byproduct)

 + Alcohol

3-Bromopropyl
2,2-dimethylpropanoate

 - DMAP

Click to download full resolution via product page

Catalytic cycle of DMAP in the pivaloylation of 3-bromo-1-propanol.

Detailed Experimental Protocol: Synthesis
This protocol is a robust, self-validating procedure adapted from established methods for

DMAP-catalyzed esterification.[4][5]
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Reagent Preparation: To a dry, oven-flamed 250 mL round-bottom flask under an inert

atmosphere (e.g., Nitrogen), add 3-bromo-1-propanol (1.0 eq., e.g., 10.0 g, 71.9 mmol) and

anhydrous dichloromethane (DCM, 100 mL).

Addition of Base and Catalyst: Add pyridine (1.5 eq., 8.5 g, 107.9 mmol) followed by 4-

(dimethylamino)pyridine (DMAP) (0.1 eq., 0.88 g, 7.2 mmol). Stir the solution until all solids

have dissolved.

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control

the initial exotherm upon addition of the highly reactive acid chloride.

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.2 eq., 10.4 g, 86.3 mmol) dropwise via

a syringe over 15-20 minutes, ensuring the internal temperature does not rise above 5-10

°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for 12-16 hours.

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) (e.g., using

a 4:1 Hexane:Ethyl Acetate eluent system) until the starting alcohol spot is consumed.

Work-up:

Quench the reaction by slowly adding 50 mL of a saturated aqueous sodium bicarbonate

(NaHCO₃) solution.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove pyridine and

DMAP, followed by water (1 x 50 mL), and finally a saturated brine solution (1 x 50 mL).

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil is purified by vacuum distillation or silica gel column

chromatography to yield 3-bromopropyl 2,2-dimethylpropanoate as a clear, colorless

liquid.
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Core Reactivity and Synthetic Utility
The synthetic value of 3-bromopropyl 2,2-dimethylpropanoate stems from the orthogonal

reactivity of its two functional groups. The primary alkyl bromide is an electrophilic site, while

the pivaloate ester is largely inert under many reaction conditions.

The Bromopropyl Moiety: A Handle for Nucleophilic
Substitution
The carbon-bromine bond is the primary site of reactivity, readily participating in bimolecular

nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles.[6] This allows for the

covalent attachment of the pivaloate-protected propyl linker to various molecular scaffolds.

Common Nucleophiles: Nitrogen (amines, azides, heterocycles), Oxygen (alcohols,

phenols), and Sulfur (thiols) nucleophiles are all effective partners.

Reaction Conditions: Typical Sₙ2 conditions involve a polar aprotic solvent (e.g., DMF,

Acetonitrile) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃) to scavenge the proton from

the nucleophile if necessary.

N-Alkylation Workflow

3-Bromopropyl
2,2-dimethylpropanoate

Sₙ2 Transition State

Nucleophile (Nu-H)
e.g., Imidazole  attacks C-BrBase (e.g., K₂CO₃)  deprotonates

Alkylated Product
(Nu-Linker-Pivaloate)

 Br⁻ leaves HBr (neutralized)

Click to download full resolution via product page

Generalized workflow for Sₙ2 alkylation using the title compound.

Detailed Experimental Protocol: N-Alkylation of a
Heterocycle
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This protocol provides a general method for the N-alkylation of a nitrogen-containing

heterocycle, a common step in the synthesis of active pharmaceutical ingredients (APIs).

Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the heterocyclic

substrate (e.g., imidazole, 1.0 eq.) in anhydrous dimethylformamide (DMF).

Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.) to the solution. Stir the

suspension for 10-15 minutes.

Alkylating Agent Addition: Add 3-bromopropyl 2,2-dimethylpropanoate (1.1 eq.) to the

mixture.

Heating: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, or until TLC analysis

indicates the consumption of the starting material.

Work-up:

Cool the reaction to room temperature and pour it into a beaker containing ice-water.

Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).

Combine the organic extracts and wash with water and then brine to remove residual DMF

and salts.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product via silica gel chromatography to obtain the pure

N-alkylated product.

Application in Drug Development: A Prodrug
Strategy
The pivaloate ester is a well-established motif in prodrug design, often referred to as a

"pivaloyloxymethyl" or POM group when part of a larger linker. The ester is designed to be

stable in the gastrointestinal tract but is cleaved in vivo by non-specific esterase enzymes to

release the active drug molecule and the linker byproduct. This strategy can significantly

enhance the oral bioavailability of a parent drug that has poor absorption characteristics.
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3-Bromopropyl 2,2-dimethylpropanoate is an ideal reagent for installing such a prodrug

moiety. The bromopropyl "handle" can be used to attach the pivaloate group to a nucleophilic

site on a drug molecule (e.g., a phenol, carboxylic acid, or amine). Upon administration,

enzymatic cleavage of the pivalate ester would unmask a hydroxyl group, which can then

undergo further metabolic transformations or be excreted.

Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-bromopropyl 2,2-dimethylpropanoate is not

readily available, its hazards can be inferred from analogous structures such as methyl and

tert-butyl 3-bromo-2,2-dimethylpropanoate.[7][8]

Hazards: The compound is expected to be a skin and eye irritant.[9] As with all alkyl

bromides, it is a potential alkylating agent and should be handled with care to avoid

inhalation and skin contact.

Precautions:

Handle in a well-ventilated fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.[10]

Keep away from strong oxidizing agents and bases.

Store in a cool, dry, well-ventilated area in a tightly sealed container.

Conclusion
3-Bromopropyl 2,2-dimethylpropanoate is a highly valuable, yet under-documented,

bifunctional reagent. Its architecture provides a stable, sterically-hindered pivaloate ester

alongside a reactive primary alkyl bromide. This orthogonal reactivity makes it an excellent

building block for introducing linker-payload systems in medicinal chemistry, serving as a tool

for attaching stable protecting groups, or installing prodrug moieties to enhance the

pharmacokinetic properties of therapeutic agents. The synthetic protocols and mechanistic

insights provided in this guide equip researchers with the foundational knowledge to effectively

leverage this versatile molecule in their synthetic endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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